NET Binding Affinity: 4-Iodobenzylguanidine vs. meta-Iodobenzylguanidine (MIBG)
4-Iodobenzylguanidine inhibits [3H]norepinephrine binding to the norepinephrine transporter (NET) in rat synaptosomes with an IC50 of 849 nM [1]. In contrast, meta-iodobenzylguanidine (MIBG) exhibits substantially higher NET affinity with reported IC50 values approximately 50 nM in human NET assays [2]. The 17-fold difference in binding potency reflects the critical impact of iodine substitution position on transporter recognition.
| Evidence Dimension | NET binding inhibition (IC50) |
|---|---|
| Target Compound Data | 849 nM |
| Comparator Or Baseline | meta-Iodobenzylguanidine (MIBG): ~50 nM |
| Quantified Difference | ~17-fold lower affinity |
| Conditions | Rat synaptosomal [3H]norepinephrine binding assay (target); Human NET assay (comparator) |
Why This Matters
The lower NET affinity of para-substituted PIBG relative to MIBG establishes it as a negative control or reference standard in NET binding studies, enabling discrimination between specific and nonspecific transporter interactions.
- [1] BindingDB. IC50: 849 nM for inhibition of [3H]norepinephrine binding to norepinephrine transporter in rat synaptosomes. BDBM50042722. View Source
- [2] PubMed Abstract 10447954. Radiolabeled m-iodobenzylguanidine (MIBG) exhibits high affinity (IC50 about 50 nM) for the NET. View Source
